Zardaverine

Descripción general

Descripción

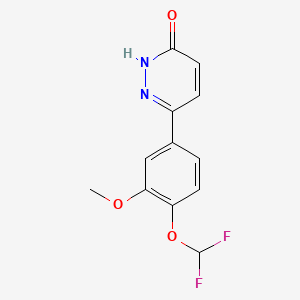

Zardaverine is a pyridazinone derivative in which pyridazin-3(2H)-one is substituted at C-6 with a 4-(difluoromethoxy)-3-methoxyphenyl group. It is a phosphodiesterase inhibitor, selective for PDE3 and 4. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, a peripheral nervous system drug, an anti-asthmatic drug and a bronchodilator agent. It is an organofluorine compound and a pyridazinone.

Mecanismo De Acción

Target of Action

Zardaverine is a dual-selective phosphodiesterase (PDE) inhibitor, specifically targeting PDE3 and PDE4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes .

Mode of Action

this compound inhibits the activity of PDE3 and PDE4, leading to an increase in intracellular cAMP levels . It’s important to note that the antitumor activity of this compound is independent of pde3/4 inhibition and intracellular camp levels . Instead, it has been found to induce G0/G1 phase cell cycle arrest in sensitive hepatocellular carcinoma (HCC) cells through dysregulating cell cycle-associated proteins, including Cdk4, Cdk6, Cdk2, Cyclin A, Cyclin E, p21, and Rb .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway. By inhibiting PDE3 and PDE4, this compound increases intracellular cAMP levels .

Result of Action

this compound has been shown to have potent and selective antitumor activity against certain HCC cells . It induces G0/G1 phase cell cycle arrest in sensitive HCC cells, which can inhibit cell proliferation . Notably, the expression of Rb, a tumor suppressor protein, is inversely related to the cell sensitivity to this compound .

Análisis Bioquímico

Biochemical Properties

Zardaverine interacts with PDE3 and PDE4 enzymes, inhibiting their activity . Its antitumor activity is independent of PDE3/4 inhibition .

Cellular Effects

This compound has been found to selectively inhibit the proliferation of certain HCC cells . It induces G0/G1 phase cell cycle arrest in sensitive HCC cells through dysregulating cell cycle-associated proteins . The expression of retinoblastoma protein (Rb) is inversely related to the cell sensitivity to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level by dysregulating cell cycle-associated proteins, including Cdk4, Cdk6, Cdk2, Cyclin A, Cyclin E, p21, and Rb . The mechanism of action underlying its selective antitumor activity may be related to its regulation of Rb or Rb-associated signaling in cell cycles .

Temporal Effects in Laboratory Settings

This compound induces apoptosis in a time- and concentration-dependent manner in certain HCC cells

Metabolic Pathways

It’s known that this compound can increase intracellular cAMP levels , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not well defined.

Actividad Biológica

Zardaverine, a dual-selective phosphodiesterase (PDE) 3/4 inhibitor, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and respiratory diseases. This article reviews the compound's biological activity, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound was initially developed for its bronchodilator properties but has since been investigated for its antitumor activity. It acts primarily by inhibiting phosphodiesterases, which play a crucial role in cellular signaling pathways by regulating cyclic adenosine monophosphate (cAMP) levels.

This compound exhibits selective cytotoxicity against certain cancer cell lines, particularly hepatocellular carcinoma (HCC) and embryonal rhabdomyosarcoma (ERMS). Studies have shown that this compound's antitumor activity is independent of its PDE inhibition capabilities. Instead, it induces cell cycle arrest and apoptosis through the regulation of proteins involved in cell proliferation and survival.

- Cell Cycle Arrest : this compound induces G0/G1 phase cell cycle arrest in sensitive HCC cells by dysregulating cell cycle-associated proteins such as Cdk4, Cdk6, Cdk2, Cyclin A, Cyclin E, p21, and Rb. Notably, the expression of Rb is inversely related to the sensitivity of cells to this compound .

- Apoptosis Induction : The compound promotes apoptosis in HCC cells through the activation of caspases and PARP cleavage. The apoptosis is dose- and time-dependent, demonstrating significant effects at concentrations as low as 0.3 µM .

Selectivity and Efficacy

This compound has shown potent activity against specific cancer cell lines while sparing others. For instance:

- Hepatocellular Carcinoma : this compound demonstrated IC50 values ranging from 36.6 to 288.0 nM against four HCC cell lines (Bel-7402, Bel-7404, QGY-7701, SMMC-7721), while being ineffective at concentrations over 30 µM against other tested lines .

- Embryonal Rhabdomyosarcoma : In a study involving CS242 ERMS cells, this compound was found to be over 1,000-fold more potent compared to non-malignant fibroblasts. Chronic exposure led to the emergence of resistant cells, indicating a selective action against tumor cells .

In Vivo Studies

In vivo studies using xenograft models have confirmed this compound's antitumor efficacy. Treatment with this compound resulted in significant tumor growth inhibition at doses of 60 mg/kg and tumor regression at 200 mg/kg in Bel-7402 xenografts without adversely affecting the body weight of treated animals .

Clinical Implications

This compound's unique mechanism of action and selective cytotoxicity suggest its potential as a targeted therapy for specific cancers. The findings indicate that this compound could be further explored in clinical settings for treating HCC and possibly other malignancies characterized by similar signaling pathways.

Comparative Efficacy Table

| Cell Line | IC50 (nM) | Response to this compound |

|---|---|---|

| Bel-7402 | 36.6 | Sensitive |

| Bel-7404 | 288.0 | Sensitive |

| QGY-7701 | TBD | Sensitive |

| SMMC-7721 | TBD | Sensitive |

| SNU-739 | >30 µM | Resistant |

| HCT116 | >30 µM | Resistant |

| CS242 ERMS | TBD | Highly Sensitive |

Aplicaciones Científicas De Investigación

Applications in Asthma Treatment

Zardaverine was initially developed as a therapeutic agent for asthma due to its potent bronchodilatory effects. In preclinical studies, it was found to inhibit allergen-induced bronchoconstriction effectively. Key findings include:

- Inhibition of Airway Hyperresponsiveness : In rat models, this compound reduced airway hyperresponsiveness to serotonin and significantly decreased neutrophil infiltration and tumor necrosis factor alpha release in bronchoalveolar lavage fluid following endotoxin exposure .

- Comparison with Theophylline : this compound was noted to be more potent than theophylline in inhibiting bronchoconstriction while maintaining similar efficacy levels .

Hepatocellular Carcinoma

This compound has shown promise as an antitumor agent against hepatocellular carcinoma, characterized by:

- Selective Inhibition of Tumor Cell Proliferation : Studies revealed that this compound selectively inhibited the proliferation of HCC cells independently of its PDE inhibitory activity. This suggests alternative pathways through which this compound exerts its effects .

- Cell Cycle Modulation : this compound induced G0/G1 phase cell cycle arrest in sensitive HCC cells by dysregulating proteins such as cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Embryonal Rhabdomyosarcoma

This compound has also been investigated for its effects on embryonal rhabdomyosarcoma:

- Potent Cytotoxicity : It exhibited remarkable selectivity against CS242 embryonal rhabdomyosarcoma cells, with an IC50 value indicating significant potency compared to non-malignant fibroblasts .

- Resistance Development : Chronic treatment led to the emergence of resistant cell populations, underscoring the need for further research into combination therapies or alternative dosing strategies .

Efficacy Table

Propiedades

IUPAC Name |

3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,12H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMQDJPMQIHLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042559 | |

| Record name | Zardaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101975-10-4 | |

| Record name | Zardaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101975-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zardaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zardaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zardaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZARDAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ358GWH6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zardaverine's primary mechanism of action?

A1: this compound is a dual-selective phosphodiesterase (PDE) 3/4 inhibitor. [] This means it primarily blocks the activity of PDE3 and PDE4 enzymes. []

Q2: How does this compound's inhibition of PDE3 and PDE4 impact cellular processes?

A2: By inhibiting PDE3 and PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). [] This leads to increased intracellular cAMP levels. []

Q3: What are the downstream consequences of elevated cAMP levels caused by this compound?

A3: Increased cAMP levels can lead to a variety of downstream effects depending on the cell type. In smooth muscle cells, it typically results in relaxation, contributing to bronchodilation. [] In inflammatory cells like neutrophils and eosinophils, it can suppress the release of pro-inflammatory mediators and reduce cell activation. [, ]

Q4: Is this compound's antitumor activity solely dependent on PDE3/4 inhibition?

A4: Recent studies suggest that this compound's antitumor activity, particularly in hepatocellular carcinoma (HCC) cells, might be independent of its PDE3/4 inhibitory action and cAMP levels. [] Further research is needed to elucidate the exact mechanism in this context.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C12H10F2N2O3 and a molecular weight of 268.22 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: Unfortunately, the provided research abstracts don't provide detailed spectroscopic data for this compound.

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research abstracts primarily focus on the pharmacological properties and do not delve into the material compatibility and stability of this compound.

Q8: Does this compound exhibit any catalytic properties?

A8: this compound is an enzyme inhibitor, specifically targeting PDE3 and PDE4, and does not possess catalytic properties itself. []

Q9: Have there been any computational studies to understand this compound's interaction with PDE4?

A9: Yes, molecular dynamics (MD) simulations have been used to investigate the binding interactions of this compound within the catalytic domain of human and C. elegans PDE4. [] These studies help explain the observed differences in binding affinities between the two species.

Q10: Have any QSAR models been developed for this compound or related compounds?

A10: While the provided abstracts don't mention specific QSAR models for this compound, research focusing on the design and synthesis of novel pyridazinone derivatives, including triazolylpyridazinones, highlights their potential as antihypertensive agents. [] This suggests that QSAR models might be employed in the development of these compounds.

Q11: How does the structure of this compound contribute to its PDE inhibitory activity?

A11: While specific SAR details for this compound are not provided in the abstracts, research on N-acylhydrazones (NAHs), structurally similar to this compound, offers insights into the critical structural features for PDE4 inhibition. [] Molecular modeling studies, using this compound as a reference, aided in identifying key pharmacophoric elements.

Q12: Are there structural modifications that could potentially enhance this compound's selectivity for PDE4 over PDE3?

A12: Research comparing the effects of various PDE inhibitors on human eosinophil functions indicates that achieving selective inhibition of PDE4 over PDE3 in a cellular context can be challenging. [] This highlights the complexity of designing highly selective PDE inhibitors and suggests that achieving the desired selectivity profile may require extensive structural modifications and careful optimization.

Q13: What is known about the stability of this compound under various conditions and formulation strategies to improve its pharmaceutical properties?

A13: The provided abstracts primarily focus on the pharmacological activity of this compound and don't offer information regarding its stability under various conditions or formulation strategies.

Q14: Is there information available about SHE regulations and compliance related to this compound?

A14: The provided research abstracts do not discuss SHE regulations or compliance specific to this compound.

Q15: What is the typical route of administration for this compound in research settings?

A15: this compound has been administered via various routes in different research settings, including intravenous, oral, and inhalation. [, , ] The choice of administration route depends on the specific research question and the desired pharmacokinetic profile.

Q16: Are there significant differences in the pharmacokinetics of this compound when administered via different routes?

A16: Although the provided abstracts don't offer a detailed pharmacokinetic comparison between different routes of administration, it's important to note that the pharmacokinetic profile of a drug can vary significantly depending on the route. For instance, oral administration is often associated with first-pass metabolism, potentially impacting the drug's bioavailability. []

Q17: What is the duration of action of this compound's bronchodilatory effect after inhalation?

A17: Studies on the bronchodilatory effect of inhaled this compound in asthma patients revealed a modest and relatively short-lasting effect. [] The maximum bronchodilation was observed approximately 1 hour post-inhalation, with considerable variability in the duration of action among patients.

Q18: Has this compound demonstrated efficacy in inhibiting tumor growth in preclinical models?

A18: this compound has exhibited potent and selective antitumor activity against hepatocellular carcinoma (HCC) cells both in vitro and in vivo. [] The in vivo studies provide evidence for its potential as a targeted therapy for certain types of HCC.

Q19: What type of in vitro assays are used to assess this compound's effects on inflammatory cells?

A19: Researchers employ various in vitro assays to study this compound's impact on inflammatory cells. These include measuring superoxide anion generation, assessing the release of granule constituents like eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN), and analyzing cytokine production, such as TNF-α. [, ]

Q20: Have there been any clinical trials investigating the therapeutic potential of this compound in humans?

A21: While the provided research abstracts do not cite specific clinical trials for this compound, they mention that it was initially developed as a potential therapeutic agent for asthma. [] This suggests that there might have been earlier clinical trials exploring its use in this context.

Q21: Is there information about resistance mechanisms to this compound and potential cross-resistance with other compounds?

A21: The provided abstracts mainly focus on the pharmacological characterization of this compound and don't provide details about potential resistance mechanisms or cross-resistance with other compounds.

Q22: Is there information regarding the toxicology and safety profile of this compound?

A23: While the research abstracts highlight the potential therapeutic benefits of this compound, they also acknowledge potential side effects. Some individuals experienced side effects like headache, drowsiness, vertigo, and nausea after inhaling this compound. [] Further research is crucial to thoroughly evaluate its safety profile, particularly in the context of long-term use.

Q23: Are there any known biomarkers associated with the efficacy or adverse effects of this compound?

A23: The research abstracts primarily focus on the pharmacological properties of this compound and don't provide information about specific biomarkers related to its efficacy or potential adverse effects.

Q24: What analytical methods have been employed to quantify this compound levels in biological samples?

A26: High-performance liquid chromatography (HPLC) coupled with automated precolumn clean-up and direct sample injection has been used for the sensitive determination of this compound in human serum. []

Q25: Are there studies investigating the environmental impact and degradation of this compound?

A25: The provided abstracts do not contain information regarding the environmental impact or degradation pathways of this compound.

Q26: What is known about the dissolution rate and solubility of this compound?

A26: The provided abstracts primarily focus on this compound's pharmacological activities and do not provide details about its dissolution rate or solubility in various media.

Q27: Are there details available regarding the validation of analytical methods used to characterize this compound?

A27: The abstracts do not provide detailed information about the validation procedures for analytical methods used in this compound research.

Q28: Is there information about the quality control and assurance measures taken during this compound's development and manufacturing?

A28: The research abstracts do not discuss quality control or assurance procedures specific to this compound.

Q29: Does this compound elicit any significant immunological responses?

A29: The provided abstracts do not address the immunogenicity of this compound or its potential to induce immunological responses.

Q30: Are there any known interactions between this compound and drug transporters?

A30: The research abstracts do not provide information about potential interactions between this compound and drug transporters.

Q31: What is known about this compound's potential to influence drug-metabolizing enzymes?

A31: The research abstracts do not discuss the potential for this compound to induce or inhibit drug-metabolizing enzymes.

Q32: Is there information on the biocompatibility and biodegradability of this compound?

A32: The provided research abstracts primarily focus on the pharmacological aspects of this compound and do not provide details about its biocompatibility or biodegradability.

Q33: What are some potential alternatives or substitutes for this compound in research or clinical settings?

A35: Roflumilast, a selective PDE4 inhibitor, is one example of an alternative that has been investigated for its therapeutic potential in respiratory diseases. [] Other PDE inhibitors, particularly those with selective or dual-selective profiles for specific PDE isozymes, could also be considered as potential alternatives depending on the research question or therapeutic target.

Q34: Are there specific guidelines for the recycling and waste management of this compound?

A34: The provided research abstracts do not offer information about specific guidelines for the recycling or waste management of this compound.

Q35: What are some valuable resources for researchers interested in exploring this compound further?

A35: Access to databases like PubMed, ScienceDirect, and Web of Science is crucial for staying updated on the latest research related to this compound. Additionally, utilizing molecular modeling software and exploring available crystal structures of PDE enzymes can provide valuable insights into the drug's interactions with its targets.

Q36: What are some significant milestones in the research and development of this compound?

A38: While specific historical milestones are not detailed in the provided abstracts, this compound's initial development as a potential therapeutic agent for asthma marks a significant point in its research history. [] Additionally, its more recent investigation as a potential antitumor agent, particularly for HCC, represents another important milestone in understanding its broader therapeutic potential. []

Q37: Are there any emerging cross-disciplinary applications or synergies involving this compound research?

A39: The exploration of this compound's antitumor activity in HCC highlights the growing synergy between traditional pharmacology and cancer biology. [] This cross-disciplinary approach holds promise for identifying new therapeutic applications for existing drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.